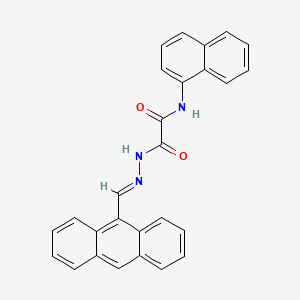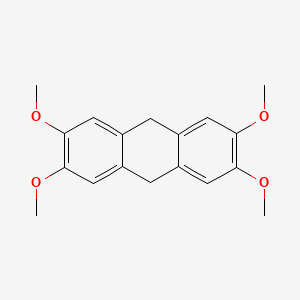![molecular formula C18H14Cl2N4S B12003730 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced by reacting the intermediate compound with hydrogen sulfide or a suitable sulfur donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in various substitution reactions, particularly electrophilic aromatic substitution due to the presence of the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the synthesis of agrochemicals or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with cellular receptors, altering signal transduction pathways. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydrosulfide group could participate in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the propenylideneamino group.
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide: Contains a thiosemicarbazide group instead of the triazole ring.
2,4-Dichlorophenylhydrazine: A simpler compound with a hydrazine group.
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both the triazole ring and the hydrosulfide group allows for diverse chemical transformations and interactions with biological targets, setting it apart from simpler analogs.
Propiedades
Fórmula molecular |
C18H14Cl2N4S |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14Cl2N4S/c1-12(9-13-5-3-2-4-6-13)11-21-24-17(22-23-18(24)25)15-8-7-14(19)10-16(15)20/h2-11H,1H3,(H,23,25)/b12-9+,21-11+ |
Clave InChI |
JQXDYQFTWGWCPV-XKPLIGQOSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)






![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003753.png)
